molecular formula C9H7ClN2O B1522037 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile CAS No. 1210502-45-6

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile

Cat. No. B1522037
CAS RN: 1210502-45-6
M. Wt: 194.62 g/mol
InChI Key: BZKLCWNBRLBTSC-UHFFFAOYSA-N
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Description

“6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C9H7ClN2O . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2O/c1-2-5-13-8-3-4-9(10)12-7(8)6-11/h2-4H,1,5H2 . This indicates that the compound contains a pyridine ring with a chlorine atom and a carbonitrile group attached to it. An allyloxy group is also attached to the pyridine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.62 .

Scientific Research Applications

Pharmaceutical Research

This compound, with its unique structure, is a valuable intermediate in pharmaceutical research. It can be utilized in the synthesis of various bioactive molecules, particularly those with antifungal, anti-diabetes, and antiparasitic properties . Its ability to act as a precursor in the creation of kinase inhibitors, like bonatinib, highlights its significance in developing treatments for cancer and other diseases .

Chemical Synthesis

In chemical synthesis, this chlorinated pyridine derivative serves as a building block for constructing more complex molecules. Its reactive sites make it suitable for cross-coupling reactions, which are pivotal in creating compounds for material science and nanotechnology applications .

Material Science

The compound’s structural features allow for its incorporation into advanced materials. For instance, it could be used to modify surface properties or to create polymers with specific functionalities, such as enhanced conductivity or photoreactivity .

Biological Studies

Due to its potential biological activity, this compound can be used in studies aiming to understand cellular processes. It could serve as a molecular probe to dissect pathways or as a component in the development of diagnostic tools .

Agrochemical Research

As an intermediate in agrochemical synthesis, this compound could contribute to the development of new pesticides or herbicides. Its chemical properties allow for the creation of compounds that are effective against a wide range of agricultural pests .

Food Industry

Though not directly used in food, derivatives of this compound could be synthesized to create flavoring agents or additives that enhance the taste and aroma of various food products .

Environmental Science

In environmental science, this compound could be used in the synthesis of sensors or indicators for the detection of pollutants. Its reactivity with other substances makes it a candidate for developing colorimetric or luminescent sensors .

Analytical Chemistry

In analytical chemistry, derivatives of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile can be employed as standards or reagents in chromatography and spectroscopy. These applications are crucial for quality control and research in various industries .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-3-prop-2-enoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-2-5-13-8-3-4-9(10)12-7(8)6-11/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKLCWNBRLBTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(N=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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